9,9-Didodecylfluorene-2,7-diboronic acid
Overview
Description
9,9-Didodecylfluorene-2,7-diboronic acid is a chemical compound with the molecular formula C37H60B2O4. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two boronic acid groups at the 2 and 7 positions of the fluorene ring. The compound is characterized by the presence of two dodecyl (C12H25) chains attached to the 9-position of the fluorene core. This structure imparts unique properties to the compound, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It is known that this compound is used as a reactant in the synthesis of luminescent alternating boron quinolate-fluorene copolymers .
Mode of Action
It is known to participate in suzuki coupling reactions , which are a type of palladium-catalyzed cross-coupling reactions. These reactions are used to form carbon-carbon bonds by coupling boronic acids with organic halides .
Biochemical Pathways
It is known to be involved in the synthesis of luminescent alternating boron quinolate-fluorene copolymers . These copolymers can be used in the fabrication of light-emitting diodes (LEDs), suggesting a role in optoelectronic pathways .
Result of Action
Its role in the synthesis of luminescent alternating boron quinolate-fluorene copolymers suggests that it contributes to the luminescent properties of these materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Didodecylfluorene-2,7-diboronic acid typically involves the following steps:
Synthesis of 9,9-Didodecylfluorene: This is achieved by alkylating fluorene with dodecyl bromide in the presence of a strong base such as potassium tert-butoxide.
Bromination: The 9,9-Didodecylfluorene is then brominated at the 2 and 7 positions using N-bromosuccinimide (NBS) to yield 2,7-dibromo-9,9-didodecylfluorene.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 9,9-Didodecylfluorene-2,7-diboronic acid primarily undergoes:
Suzuki-Miyaura Coupling Reactions: This is a palladium-catalyzed cross-coupling reaction between boronic acids and halides to form biaryl compounds. It is widely used in the synthesis of complex organic molecules.
Oxidation and Reduction Reactions: The boronic acid groups can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used solvents.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Fluorene Derivatives: Various substituted fluorene derivatives can be synthesized depending on the reactants used.
Scientific Research Applications
9,9-Didodecylfluorene-2,7-diboronic acid has several applications in scientific research:
Organic Electronics: Used in the synthesis of luminescent alternating boron quinolate-fluorene copolymers, which are important in organic light-emitting diodes (OLEDs) and other electronic devices.
Polymer Memory Devices: Involved in the creation of carbon nanotube composites for polymer memory devices.
Fluorene Oligomers: Used in the synthesis of fluorene-containing oligomers for various applications in materials science
Comparison with Similar Compounds
9,9-Dioctylfluorene-2,7-diboronic acid: Similar structure but with octyl chains instead of dodecyl chains.
9,9-Dihexylfluorene-2,7-diboronic acid: Contains hexyl chains.
Benzene-1,4-diboronic acid: A simpler boronic acid derivative without the fluorene core .
Uniqueness: 9,9-Didodecylfluorene-2,7-diboronic acid is unique due to its long dodecyl chains, which impart increased solubility and processability in organic solvents. This makes it particularly useful in the synthesis of complex organic molecules and materials for electronic applications .
Properties
IUPAC Name |
(7-borono-9,9-didodecylfluoren-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60B2O4/c1-3-5-7-9-11-13-15-17-19-21-27-37(28-22-20-18-16-14-12-10-8-6-4-2)35-29-31(38(40)41)23-25-33(35)34-26-24-32(39(42)43)30-36(34)37/h23-26,29-30,40-43H,3-22,27-28H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGWUNIPUPZNEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(CCCCCCCCCCCC)CCCCCCCCCCCC)C=C(C=C3)B(O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60B2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392840 | |
Record name | 9,9-Didodecylfluorene-2,7-diboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480424-86-0 | |
Record name | 9,9-Didodecylfluorene-2,7-diboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 9,9-Didodecylfluorene-2,7-diboronic acid in the synthesis of luminescent polymers?
A1: this compound serves as a crucial building block in the synthesis of π-conjugated copolymers. The research paper describes its use in a Suzuki cross-coupling reaction with 5,7-dibromo-8-benzylquinoline. This reaction, facilitated by a palladium catalyst (palladium(II) acetate) and a ligand (S-Phos), results in a boron tribromide and benzyloxyquinoline-based polyfluorene. This polyfluorene then undergoes further modification to yield the final luminescent polymers. []
Q2: How does the structure of the resulting polymers influence their optical properties?
A2: The Suzuki cross-coupling reaction allows for the incorporation of both fluorene and quinoline units into the polymer backbone. [] The researchers observed that the formation of boron complexes in the final polymers led to a redshift in both absorption and photoluminescence spectra compared to the initial polyfluorene derivative. This shift is attributed to a decrease in the LUMO energy level, supported by DFT calculations on model compounds. [] Essentially, the specific arrangement of these units, alongside the boron complexation, dictates the polymer's light absorption and emission characteristics.
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